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Abstract

This technical guide provides a comprehensive overview of m-PEG12-acid (CAS number
2135793-73-4), a monodisperse polyethylene glycol (PEG) derivative. It is a critical tool in
modern drug development and bioconjugation, primarily utilized as a hydrophilic linker in the
synthesis of Proteolysis Targeting Chimeras (PROTACS). This document details the
physicochemical properties, applications, and relevant experimental protocols for m-PEG12-
acid, serving as an essential resource for researchers in pharmacology, medicinal chemistry,
and materials science.

Introduction to m-PEG12-acid

m-PEG12-acid, systematically named 3,6,9,12,15,18,21,24,27,30,33,36-
dodecaoxaheptatriacontanoic acid, is a heterobifunctional PEG linker.[1] Its structure consists
of a methoxy-terminated chain of twelve ethylene glycol units, providing a defined length and
hydrophilicity, and a terminal carboxylic acid group for conjugation.[2][3] This monodisperse
nature, meaning it has a precise, unvarying chain length, is a significant advantage over
traditional polydisperse PEGSs, as it ensures homogeneity in the final conjugate, leading to
more predictable pharmacological profiles.[4] The primary application of m-PEG12-acid is in
the burgeoning field of targeted protein degradation, where it serves as a flexible linker in the
design of PROTACs.[5]
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Physicochemical Properties

The well-defined structure of m-PEG12-acid results in consistent and predictable physical and

chemical characteristics, which are crucial for its application in precision therapeutics.

Property Value Reference(s)
CAS Number 2135793-73-4
Molecular Formula C26H52014
Molecular Weight 588.68 g/mol
Solid to liquid mixture,
Appearance .
colorless to off-white
Purity Typically 295% - 99.12%

Polydispersity Index (PDI)

~1.0 (Monodisperse)

Soluble in water, DMSO, DMF,
and DCM. High solubility in

Solubility )
DMSO (100 mg/mL) with
ultrasonic treatment.

Store at -20°C for long-term

Storage stability (up to 3 years in pure

form).

Applications in Drug Development

The unique properties of m-PEG12-acid make it an invaluable tool in several areas of drug

development, most notably in the synthesis of PROTACSs.

PROTAC Linker

PROTACSs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target

protein, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. m-PEG12-acid functions as the linker component, connecting the ligand that

binds to the target protein with the ligand that recruits the E3 ligase. The PEGylated nature of

the linker offers several advantages:
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o Hydrophilicity: Increases the aqueous solubility of the PROTAC molecule, which can improve
its pharmacokinetic properties.

 Flexibility: The PEG chain provides rotational freedom, allowing the two ligands to optimally
orient themselves to form a stable ternary complex between the target protein and the E3
ligase.

o Defined Length: The precise length of the 12-unit PEG chain provides optimal spacing
between the target protein and the E3 ligase, which is a critical parameter for efficient
ubiquitination.
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Dissolve m-PEG12-acid
in anhydrous solvent

:

Add EDC and NHS
to activate carboxylic acid

Incubate for 15-30 min Dissolve amine-containing
at room temperature substrate in buffer

N

Add activated PEG-acid
to amine solution

:

Cncubate for 2-4 hours

(or overnight at 4°C)

:

(Quench reaction with

hydroxylamine or Tris

:

Purify conjugate
(e.g., HPLC, SEC)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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